Cas no 1951439-29-4 (2-Fluoro-5-vinylpyridine hydrochloride)

2-Fluoro-5-vinylpyridine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-5-vinylpyridine hydrochloride
- 2-Fluoro-5-vinylpyridine hcl
-
- MDL: MFCD27924159
- インチ: 1S/C7H6FN.ClH/c1-2-6-3-4-7(8)9-5-6;/h2-5H,1H2;1H
- InChIKey: GJRPPBYKUNGHKF-UHFFFAOYSA-N
- ほほえんだ: Cl.FC1=CC=C(C=C)C=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 103
- トポロジー分子極性表面積: 12.9
じっけんとくせい
- 色と性状: No data avaiable
2-Fluoro-5-vinylpyridine hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Fluoro-5-vinylpyridine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM365801-1g |
2-Fluoro-5-vinylpyridine hcl |
1951439-29-4 | 95% | 1g |
$734 | 2022-06-12 | |
abcr | AB446228-500 mg |
2-Fluoro-5-vinylpyridine hydrochloride; min. 95% |
1951439-29-4 | 500MG |
€533.00 | 2022-03-24 | ||
abcr | AB446228-1 g |
2-Fluoro-5-vinylpyridine hydrochloride; min. 95% |
1951439-29-4 | 1g |
€852.20 | 2022-03-24 | ||
Matrix Scientific | 189594-5g |
2-Fluoro-5-vinylpyridine hydrochloride |
1951439-29-4 | 5g |
$3,286.00 | 2021-06-27 | ||
Matrix Scientific | 189594-1g |
2-Fluoro-5-vinylpyridine hydrochloride |
1951439-29-4 | 1g |
$1,096.00 | 2021-06-27 | ||
Matrix Scientific | 189594-500mg |
2-Fluoro-5-vinylpyridine hydrochloride |
1951439-29-4 | 500mg |
$676.00 | 2021-06-27 | ||
abcr | AB446228-1g |
2-Fluoro-5-vinylpyridine hydrochloride, min. 95%; . |
1951439-29-4 | 1g |
€1239.50 | 2024-08-03 | ||
Ambeed | A557980-1g |
2-Fluoro-5-vinylpyridine hydrochloride |
1951439-29-4 | 97% mix TBC as stabilizer | 1g |
$684.0 | 2024-04-22 | |
abcr | AB446228-500mg |
2-Fluoro-5-vinylpyridine hydrochloride, min. 95%; . |
1951439-29-4 | 500mg |
€777.50 | 2024-08-03 |
2-Fluoro-5-vinylpyridine hydrochloride 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
2-Fluoro-5-vinylpyridine hydrochlorideに関する追加情報
2-Fluoro-5-Vinylpyridine Hydrochloride: A Comprehensive Overview
2-Fluoro-5-vinylpyridine hydrochloride, also known by its CAS number 1951439-29-4, is a versatile compound with significant applications in the fields of organic synthesis, pharmaceuticals, and materials science. This compound has garnered attention due to its unique chemical properties and potential for use in advanced chemical reactions. Recent studies have highlighted its role in the development of novel drug delivery systems and its ability to act as a precursor in the synthesis of complex heterocyclic compounds.
The structure of 2-fluoro-5-vinylpyridine hydrochloride consists of a pyridine ring substituted with a fluoro group at the 2-position and a vinyl group at the 5-position. The hydrochloride salt form ensures stability and solubility in various solvents, making it ideal for use in both laboratory and industrial settings. Researchers have explored its reactivity under different conditions, revealing its propensity to undergo nucleophilic aromatic substitution and other transformations that are critical in organic synthesis.
In terms of synthesis, 2-fluoro-5-vinylpyridine hydrochloride is typically prepared through a multi-step process involving halogenation, alkylation, and subsequent acid treatment to form the hydrochloride salt. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for large-scale production. The compound's ability to act as an intermediate in the synthesis of bioactive molecules has been extensively documented, with studies showing its role in the development of antiviral agents and anticancer drugs.
The application of 2-fluoro-5-vinylpyridine hydrochloride extends beyond pharmaceuticals. Its use as a building block in materials science has led to the creation of advanced polymers and functional materials. For instance, researchers have utilized this compound to synthesize stimuli-responsive polymers that exhibit unique properties under external conditions such as temperature or pH changes. These materials hold promise for applications in sensors, drug delivery systems, and smart textiles.
In addition to its synthetic applications, 2-fluoro-5-vinylpyridine hydrochloride has been studied for its environmental impact. Recent research has focused on its biodegradation pathways and toxicity profile, ensuring that its use aligns with sustainable chemical practices. The compound has been found to degrade efficiently under aerobic conditions, minimizing its environmental footprint.
The future outlook for 2-fluoro-5-vinylpyridine hydrochloride is bright, with ongoing research exploring its potential in emerging fields such as green chemistry and bioengineering. Its ability to serve as a versatile building block makes it an invaluable tool for chemists seeking to develop innovative solutions across various industries.
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